molecular formula C11H18BNO3S B6342347 2-ETHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE CAS No. 1310404-95-5

2-ETHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOLE

Cat. No.: B6342347
CAS No.: 1310404-95-5
M. Wt: 255.15 g/mol
InChI Key: NPQOYZALEJVHAE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound characterized by a thiazole core substituted with an ethoxy group at position 4 and a pinacol boronate ester at position 2. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The ethoxy group introduces steric and electronic effects that modulate reactivity, while the boronate ester enables participation in transition-metal-catalyzed transformations. Key applications include pharmaceutical synthesis and materials science, where precise control over coupling efficiency is critical .

Properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3S/c1-6-14-9-13-8(7-17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQOYZALEJVHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-Ethoxythiazole

The precursor 4-bromo-2-ethoxythiazole is synthesized via nucleophilic substitution of 2,4-dibromothiazole. Ethanol, in the presence of a base such as sodium hydride, displaces the bromide at position 2. For example:

2,4-Dibromothiazole+NaOEt4-Bromo-2-ethoxythiazole+NaBr\text{2,4-Dibromothiazole} + \text{NaOEt} \rightarrow \text{4-Bromo-2-ethoxythiazole} + \text{NaBr}

Yields typically range from 65–75% under anhydrous conditions at 60–80°C.

Miyaura Borylation Reaction

The bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Adapted from, the reaction proceeds as follows:

  • Conditions : 4-Bromo-2-ethoxythiazole (1 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (2 equiv) in 1,4-dioxane at 110°C under nitrogen.

  • Workup : The mixture is purified via column chromatography (petroleum ether/ethyl acetate = 30:1) to isolate the product.

  • Yield : ~68% (analogous to).

Suzuki-Miyaura Cross-Coupling of Pre-Functionalized Intermediates

Preparation of 2-Ethoxythiazole-4-Boronic Acid

An alternative route involves coupling 2-ethoxythiazole-4-boronic acid with pinacol. However, boronic acids are often unstable, necessitating in situ generation. For instance:

2-Ethoxythiazole-4-triflate+B₂pin₂Pd catalystTarget Compound\text{2-Ethoxythiazole-4-triflate} + \text{B₂pin₂} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

  • Catalyst : Ni(COD)₂ with phosphine ligands enhances stability.

  • Solvent : 2-MeTHF or dioxane.

  • Yield : ~60% (estimated from).

Direct Coupling with Pinacol Boronate

A one-pot method couples 4-iodo-2-ethoxythiazole with pinacol borane under palladium catalysis:

  • Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in THF at 80°C.

  • Challenges : Competing side reactions may reduce yields to 50–55%.

Hantzsch Thiazole Synthesis Followed by Borylation

Thiazole Ring Formation

The Hantzsch condensation constructs the thiazole ring with predefined substituents:

α-Bromo-ethoxyketone+Thioamide2-Ethoxy-4-bromothiazole\alpha\text{-Bromo-ethoxyketone} + \text{Thioamide} \rightarrow \text{2-Ethoxy-4-bromothiazole}

  • Reagents : α-Bromo-ethoxyacetophenone and thiourea in ethanol at reflux.

  • Yield : 70–80%.

Borylation of 4-Bromo-2-Ethoxythiazole

The bromo derivative is converted to the boronate ester using Miyaura conditions (Section 1.2).

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Key Advantages
Miyaura Borylation4-Bromo-2-ethoxythiazolePd(dppf)Cl₂68%High reproducibility; minimal side products
Suzuki Cross-Coupling4-Iodo-2-ethoxythiazolePd(PPh₃)₄/CuI55%One-pot synthesis
Hantzsch-Borylationα-Bromo-ethoxyketone/thioureaNone (for Hantzsch)50%*Integrated ring formation and functionalization

*Overall yield after borylation.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at position 4 requires careful control of reaction conditions. Directed ortho-metalation (DoM) is impractical for thiazoles, making Miyaura borylation preferable.

  • Catalyst Selection : Nickel-based catalysts (e.g., Ni(COD)₂) improve stability for electron-deficient thiazoles.

  • Purification : Silica gel chromatography effectively isolates the target compound from pinacol byproducts .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Cross-Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is widely used as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.

Example Case Study:
A study demonstrated the use of this compound in synthesizing biaryl compounds from aryl halides under mild conditions. The reaction was performed using palladium catalysts and resulted in high yields of the desired products1.

Reaction ConditionsYield (%)Catalyst
Aryl bromide + Dioxaborolane85%Pd(PPh₃)₂Cl₂
Aryl chloride + Dioxaborolane75%Pd(OAc)₂

Medicinal Chemistry

The thiazole moiety is known for its biological activity. Compounds containing thiazole rings have been explored for their antimicrobial, antifungal, and anticancer properties. The incorporation of the boron unit can enhance the pharmacological profile of these compounds.

Example Case Study:
Research has indicated that derivatives of thiazole exhibit potent activity against various cancer cell lines. The addition of the dioxaborolane group has been shown to improve selectivity and reduce toxicity2.

CompoundActivity (IC₅₀ μM)Cell Line
Thiazole derivative A10HeLa
Thiazole derivative B5MCF-7

Materials Science

The compound's ability to participate in polymerization reactions makes it useful in materials science for developing novel polymers with specific properties.

Example Case Study:
A study focused on using this compound as a comonomer in the synthesis of boron-containing polymers. These materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers3.

Polymer TypePropertiesApplication
Boron-containing polymerHigh thermal stabilityCoatings
Conventional polymerLower thermal stabilityGeneral use

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole primarily involves its role as a boron source in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the boron moiety to the organic substrate. This process leads to the formation of new carbon-carbon bonds. The thiazole ring and ethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Boronate-Containing Heterocycles

Structural and Functional Differences

The compound is compared to structurally related boronate esters (Table 1):

Compound Name Core Heterocycle Boronate Position Key Substituent CAS Number LogP Boiling Point (°C)
2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole 2 Ethoxy (position 4) Not provided ~2.2* Est. 250–270
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole 2 H (position 4) 214360-88-0 1.44 235
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole Isothiazole 5 H (position 3) 1045809-78-6 ~1.5† Not reported
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole 4 Dimethoxyethyl 864754-40-5 ~1.8† Not reported

*Estimated based on ethoxy group’s hydrophobicity ; †Predicted using analogous structures.

Key Observations:

  • Thiazole vs. Isothiazole: The thiazole core (S and N at positions 1 and 3) differs from isothiazole (S and N at positions 1 and 2), altering electronic distribution. The boronate at position 2 in thiazole vs. position 5 in isothiazole may influence regioselectivity in cross-coupling .
  • Pyrazole Derivatives: Pyrazole-based boronates (e.g., 864754-40-5) exhibit greater electron density due to the aromatic N-heterocycle, enhancing reactivity in electron-deficient systems. The dimethoxyethyl group may improve solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency depends on the heterocycle’s electronic profile and steric environment:

  • Thiazole Boronates: The thiazole’s moderate electron-withdrawing nature (vs. pyrazole) may reduce oxidative addition rates in palladium catalysis. However, the ethoxy group’s steric hindrance could mitigate undesired side reactions .
  • Pyrazole Boronates: Pyrazole’s electron-rich nature facilitates faster transmetallation but may require tailored ligands to prevent catalyst poisoning .

Physical and Application-Specific Properties

  • LogP and Solubility: The ethoxy-substituted thiazole (LogP ~2.2) is more lipophilic than its unsubstituted counterpart (LogP 1.44), favoring membrane permeability in drug design .
  • Thermal Stability: The higher estimated boiling point of the ethoxy derivative (~250–270°C vs. 235°C for CAS 214360-88-0) suggests enhanced thermal stability, advantageous for high-temperature reactions .

Biological Activity

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is C9H14BNO2SC_9H_{14}BNO_2S with a molecular weight of 185.14 g/mol. The compound features a dioxaborolane moiety which is significant for its biological interactions.

PropertyValue
Molecular FormulaC9H14BNO2SC_9H_{14}BNO_2S
Molecular Weight185.14 g/mol
CAS Number18541712
Boiling PointNot specified
DensityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in forming reversible covalent bonds with nucleophilic sites on proteins. This characteristic can lead to the inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Potential

Research indicates that compounds containing boron moieties exhibit potential anticancer properties. For instance, studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways related to cell proliferation and survival. Specifically, the thiazole ring may enhance the selectivity and potency of these compounds against cancer cells.

Case Studies

  • Inhibition of Protein Kinases : A study highlighted the effectiveness of boron-containing compounds in inhibiting various protein kinases involved in cancer progression. The compound demonstrated promising IC50 values in the low micromolar range against certain cancer cell lines, suggesting its potential as a therapeutic agent .
  • Synergistic Effects : Another investigation explored the combinatorial use of this compound with established chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with traditional agents, suggesting a possible role in overcoming drug resistance .

Research Findings

Recent studies have focused on the synthesis and modification of thiazole derivatives to improve their biological activity. The incorporation of the dioxaborolane moiety has been shown to enhance pharmacokinetic properties such as solubility and bioavailability.

Pharmacological Profile

  • Selectivity : Compounds similar to 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exhibit selective inhibition of specific kinases over others.
  • Toxicity : Preliminary toxicity assessments indicate that while effective against cancer cells, further studies are needed to evaluate the safety profile in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. A standard protocol involves reacting a thiazole-containing aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous dioxane at 80–100°C for 12–24 hours . Key considerations include maintaining anhydrous conditions to prevent boronate hydrolysis and optimizing ligand-to-catalyst ratios for yield improvement.

Q. How should this compound be stored to maintain stability?

Boronate esters like this compound are moisture-sensitive. Storage at 0–6°C in airtight containers under inert gas (e.g., argon) is recommended to prevent hydrolysis and oxidative degradation . Pre-use analysis via ¹H NMR or FT-IR is advised to confirm integrity.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹¹B NMR : Confirms boronate ester formation (δ ~30 ppm for sp²-hybridized boron).
  • ¹H/¹³C NMR : Identifies substituents on the thiazole and ethoxy groups.
  • FT-IR : Verifies B-O (∼1350 cm⁻¹) and thiazole C=N (∼1600 cm⁻¹) bonds.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data Collection : High-resolution X-ray diffraction (λ = Cu-Kα or Mo-Kα).
  • Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson maps.
  • Refinement : Apply anisotropic displacement parameters and constrain B-O bond lengths (1.36–1.40 Å). Validate with R-factor convergence (<5%) and residual electron density analysis .

Q. What mechanistic insights explain the reactivity of the thiazole-boronate in cross-coupling reactions?

The thiazole ring’s electron-withdrawing nature enhances electrophilicity at the boron center, facilitating transmetallation with palladium. Computational studies (DFT) suggest that the ethoxy group stabilizes the transition state via resonance. Competitive side reactions, such as protodeboronation, can be minimized using bulky ligands (e.g., SPhos) .

Q. How do electronic effects influence catalytic efficiency in Suzuki-Miyaura couplings involving this compound?

The thiazole’s electron-deficient nature increases oxidative addition rates at Pd⁰, but may reduce transmetallation efficiency. Balancing ligand electronics (e.g., electron-rich PPh₃ vs. XPhos) and solvent polarity (e.g., THF vs. DMF) is critical. Kinetic studies using GC-MS or in situ NMR can optimize turnover frequencies .

Q. What computational methods are suitable for studying this compound’s electronic properties?

  • DFT Calculations : Model HOMO/LUMO levels to predict reactivity in cross-couplings.
  • Molecular Dynamics (MD) : Simulate solvent interactions and stability under thermal stress.
  • TD-DFT : Correlate UV-Vis spectra (e.g., π→π* transitions in thiazole) with experimental data .

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